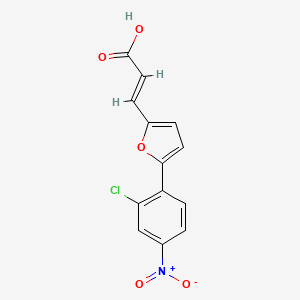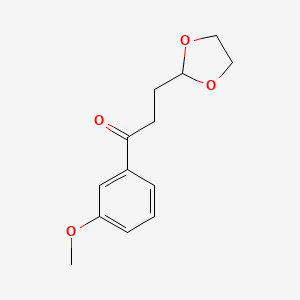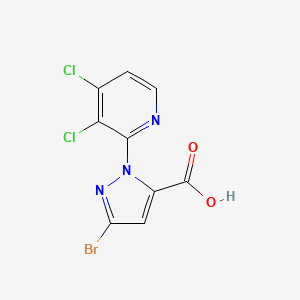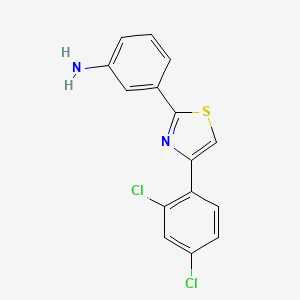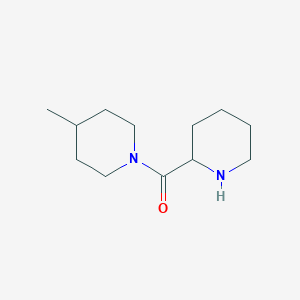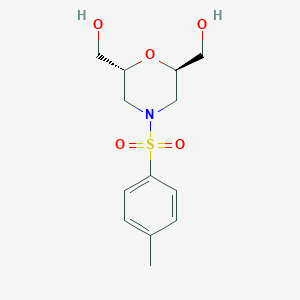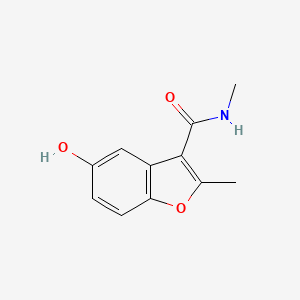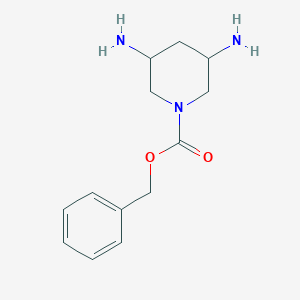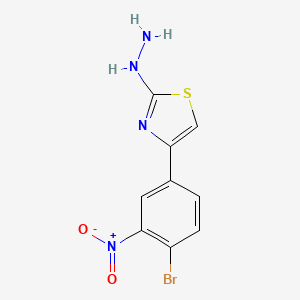
4-(4-Bromo-3-nitrophenyl)-2-hydrazinylthiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Bromo-3-nitrophenyl)-2-hydrazinylthiazole is an organic compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a nitro group, and a thiazole ring, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-3-nitrophenyl)-2-hydrazinylthiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromo-3-nitrobenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
4-(4-Bromo-3-nitrophenyl)-2-hydrazinylthiazole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-(4-Bromo-3-aminophenyl)-2-hydrazinylthiazole, while substitution of the bromine atom can produce various derivatives with different functional groups.
科学研究应用
4-(4-Bromo-3-nitrophenyl)-2-hydrazinylthiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(4-Bromo-3-nitrophenyl)-2-hydrazinylthiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.
相似化合物的比较
Similar Compounds
- 4-Bromo-3-nitrophenyl thiocyanate
- 4-Bromo-3-nitrophenyl)(4-methoxyphenyl)methanone
- 5,10,15,20-tetra-(4-bromo-3-nitrophenyl)-porphyrin
Uniqueness
4-(4-Bromo-3-nitrophenyl)-2-hydrazinylthiazole is unique due to its specific combination of functional groups and the presence of the thiazole ring. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C9H7BrN4O2S |
|---|---|
分子量 |
315.15 g/mol |
IUPAC 名称 |
[4-(4-bromo-3-nitrophenyl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C9H7BrN4O2S/c10-6-2-1-5(3-8(6)14(15)16)7-4-17-9(12-7)13-11/h1-4H,11H2,(H,12,13) |
InChI 键 |
HWSBLKATPNBISL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)NN)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R)-2-(Benzo[d][1,3]dioxol-5-yl)thiazolidine-4-carboxylic acid](/img/structure/B11766604.png)
![6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11766606.png)
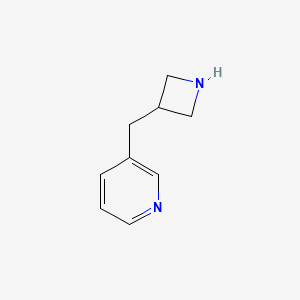
![4-Methyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B11766621.png)

